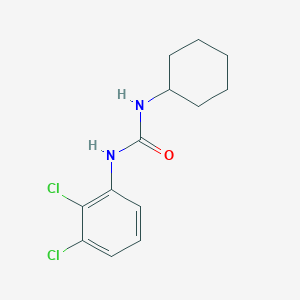

N-cyclohexyl-N'-(2,3-dichlorophenyl)urea

Description

Table 1: Structural Comparisons of Substituted Phenylureas

Notable trends:

- Chlorine position : 2,3-Dichloro substitution induces greater steric hindrance than 2,4- or 2,5-analogs, altering dihedral angles by ~15° .

- Hydrogen bonding : Electron-withdrawing chlorine atoms enhance N–H acidity, strengthening intermolecular N–H···O=C interactions compared to non-chlorinated derivatives.

- Cyclohexyl orientation : Bulky substituents (e.g., 2,3-dichlorophenyl) favor equatorial positioning to avoid van der Waals repulsions.

Properties

Molecular Formula |

C13H16Cl2N2O |

|---|---|

Molecular Weight |

287.18 g/mol |

IUPAC Name |

1-cyclohexyl-3-(2,3-dichlorophenyl)urea |

InChI |

InChI=1S/C13H16Cl2N2O/c14-10-7-4-8-11(12(10)15)17-13(18)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,16,17,18) |

InChI Key |

VXVUQKNELYGABH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular Formula : $ \text{C}{13}\text{H}{16}\text{Cl}2\text{N}2\text{O} $ (calculated).

- Molecular Weight : ~299.19 g/mol (estimated).

- Key Features: The cyclohexyl group adopts a chair conformation in the solid state, as observed in structurally related acetamide analogs .

- Hypothesized Applications : Based on structural analogs (e.g., diarylureas in ), this compound may act as a growth inhibitor or pesticide, though direct evidence is absent in the provided data.

Comparison with Similar Compounds

Below is a comparative analysis of N-cyclohexyl-N'-(2,3-dichlorophenyl)urea with structurally or functionally related urea derivatives.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in NCPdCPU, chloro in BTdCPU) enhance growth inhibition by modulating electronic properties and target binding . The 2,3-dichlorophenyl group in the target compound may offer similar effects but with steric differences due to chlorine positioning. Cyclohexyl vs.

Chlorine Position Matters :

- Compounds with 3,4-dichlorophenyl groups (e.g., BTdCPU, NCPdCPU) show confirmed growth inhibition, while 2,3-dichloro substitution (target compound) may alter steric interactions or metabolic stability .

Physicochemical Properties :

- Solubility : The cyclohexyl group may enhance organic solvent solubility compared to diarylureas like N,N'-(Di-3,4-dichlorophenyl)urea, which are less lipophilic .

- Melting Points : Aryl-alkylureas (e.g., target compound) generally exhibit lower melting points than diarylureas (e.g., 256°C for 3,4,4’-trichlorocarbanilide) due to reduced crystallinity .

Synthetic Pathways :

- Di-substituted ureas are typically synthesized via reactions between amines and isocyanates or via urea-forming reagents. highlights protocols approved under ethical guidelines, suggesting scalable methods for analogs .

Preparation Methods

Cyclohexylamine and 2,3-Dichlorophenyl Isocyanate

Combining equimolar quantities of cyclohexylamine and 2,3-dichlorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere yields the target compound. The exothermic reaction typically completes within 2–4 hours, with the urea precipitating directly from the solution. Filtration and recrystallization from ethanol afford the pure product in yields exceeding 85%.

Reaction Conditions:

-

Solvent: DCM or tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Stoichiometry: 1:1 molar ratio

-

Workup: Filtration, recrystallization (ethanol/water)

2,3-Dichloroaniline and Cyclohexyl Isocyanate

Alternatively, cyclohexyl isocyanate reacts with 2,3-dichloroaniline under analogous conditions. However, cyclohexyl isocyanate’s limited commercial availability and higher cost render this route less practical for large-scale synthesis.

Urea-Amine Condensation: A Solvent-Mediated Route

Adapting the methodology from N-cyclohexylurea production, this approach leverages urea as a carbonyl source. While traditionally used for symmetrical ureas, selective mono-substitution is achievable via stoichiometric control:

Stepwise Amine Addition

Urea reacts first with cyclohexylamine in refluxing water to form N-cyclohexylurea intermediate. Subsequent introduction of 2,3-dichloroaniline under basic conditions (e.g., triethylamine) facilitates displacement of the second amine group. However, competing side reactions and low selectivity (≈50% yield) limit this method’s utility.

-

Solvent: Water or ethanol

-

Temperature: 60–80°C (reflux)

-

Catalysis: Triethylamine (10 mol%)

-

Challenges: Di-substituted urea byproducts require chromatographic separation.

Comparative Analysis of Synthetic Methods

Key Findings:

-

The isocyanate-amine route offers superior yield and scalability, making it the preferred industrial method.

-

Urea condensation, while environmentally benign, suffers from poor selectivity.

-

Carbodiimide-mediated synthesis balances safety and efficiency but generates stoichiometric byproducts.

Mechanistic and Spectroscopic Insights

Reaction Monitoring

Fourier-transform infrared (FTIR) spectroscopy confirms urea formation via the disappearance of the isocyanate’s ν(N=C=O) peak at ≈2270 cm⁻¹ and the emergence of ν(C=O) at ≈1640 cm⁻¹.

Structural Validation

Nuclear magnetic resonance (NMR) data for analogous ureas provide benchmarks:

-

¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.45–7.10 (m, 3H, aromatic), 3.60–3.40 (m, 1H, cyclohexyl CH), 1.80–1.20 (m, 10H, cyclohexyl).

-

¹³C NMR : δ 155.2 (C=O), 135.1–125.3 (aromatic carbons), 52.1 (cyclohexyl CH), 29.8–24.5 (cyclohexyl CH₂).

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.